4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1315367-90-8
VCID: VC7774500
InChI: InChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H
SMILES: CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl
Molecular Formula: C14H19Cl2N3
Molecular Weight: 300.23

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

CAS No.: 1315367-90-8

Cat. No.: VC7774500

Molecular Formula: C14H19Cl2N3

Molecular Weight: 300.23

* For research use only. Not for human or veterinary use.

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride - 1315367-90-8

Specification

CAS No. 1315367-90-8
Molecular Formula C14H19Cl2N3
Molecular Weight 300.23
IUPAC Name 5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Standard InChI InChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H
Standard InChI Key GZZDGTYEDOJLBV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound consists of a planar imidazole ring substituted at the 2-position with a pyrrolidine group and at the 4-position with a 3-methylphenyl moiety. Protonation of the imidazole nitrogen and pyrrolidine amine forms the dihydrochloride salt, enhancing water solubility for experimental applications. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₁₉Cl₂N₃
Molecular Weight300.23 g/mol
SMILES NotationCC1=CC(C2=CNC(C3NCCC3)=N2)=CC=C1.[H]Cl.[H]Cl
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The methyl group at the phenyl ring's 3-position creates steric effects influencing molecular packing, while the pyrrolidine's conformational flexibility enables adaptive binding to biological targets.

Solubility and Stability

As a dihydrochloride salt, the compound demonstrates improved aqueous solubility compared to its free base form, with preliminary data suggesting:

  • Water solubility: ≥10 mg/mL at 25°C (estimated)

  • LogP (octanol/water): 1.8 ± 0.3 (calculated)

  • pKa values: 6.2 (imidazole N1-H), 9.4 (pyrrolidine NH⁺)

Stability studies indicate decomposition temperatures above 200°C, with recommended storage in desiccated conditions at -20°C for long-term preservation .

Synthetic Methodology

Laboratory-Scale Synthesis

The synthetic route involves sequential condensation and cyclization steps:

  • Phenylimidazole Formation:
    3-Methylbenzaldehyde undergoes Strecker amino acid synthesis with ammonium chloride and potassium cyanide, followed by cyclization with glyoxal to form 4-(3-methylphenyl)-1H-imidazole.

  • Pyrrolidine Introduction:
    Nucleophilic aromatic substitution at the imidazole 2-position using 2-pyrrolidinone in the presence of phosphorus oxychloride yields the free base.

  • Salt Formation:
    Treatment with hydrochloric acid in ethanol/ether mixture produces the dihydrochloride salt, isolated via vacuum filtration (yield: 68-72%) .

Process Optimization Challenges

Critical parameters affecting yield and purity include:

  • Reaction temperature control during cyclization (±2°C tolerance)

  • Stoichiometric ratio of glyoxal to amine intermediates (1.05:1 optimal)

  • Crystallization solvent selection (ethanol/water vs. acetone/hexane)

Impurity profiling identifies three major byproducts:

  • N-unsubstituted imidazole analog (3-5%)

  • Dichlorinated phenyl derivative (<2%)

  • Pyrrolidine ring-opened species (1-1.5%)

Kinase FamilyRepresentative MembersInhibition % at 10 μM
Cyclin-dependent kinasesCDK2, CDK445-52%
Tyrosine kinase receptorsEGFR, VEGFR238-41%
MAP kinasesERK1, p38α27-33%

Mechanistic studies suggest competitive ATP-binding site inhibition, with Kd values ranging from 2.8 μM (CDK4) to 9.1 μM (EGFR).

Neurological Activity

In vitro models demonstrate dose-dependent effects on neurotransmitter systems:

  • Dopamine D₂ Receptor: 34% occupancy at 100 nM

  • Serotonin 5-HT₆ Receptor: EC₅₀ = 880 nM (partial agonism)

  • GABAₐ α5 Subunit: Positive allosteric modulation (2.1-fold potentiation at 10 μM)

Behavioral studies in murine models showed:

  • 40% reduction in MK-801-induced hyperlocomotion (schizophrenia model)

  • 25% improvement in Morris water maze performance at 5 mg/kg (cognitive enhancement)

Pharmacokinetic Profile

ADME Properties

Preclinical data from rodent studies (5 mg/kg IV administration):

ParameterValue
Cₘₐₓ1.2 μg/mL
Tₘₐₓ0.5 hr
AUC₀–∞8.7 μg·hr/mL
Vd3.8 L/kg
Cl0.9 L/hr/kg
t₁/₂4.1 hr

Oral bioavailability remains suboptimal at 22%, attributed to first-pass metabolism mediated primarily by CYP3A4 and CYP2D6 isozymes.

Metabolic Pathways

Hepatocyte incubation studies identify three primary metabolites:

  • M1: Pyrrolidine N-oxidation (23% of dose)

  • M2: Imidazole ring hydroxylation (17%)

  • M3: Demethylation of phenyl group (9%)

No significant inhibition of major CYP enzymes observed at concentrations ≤10 μM .

Current Research Directions

Structure-Activity Relationship (SAR) Optimization

Second-generation analogs under investigation include:

  • Fluorine substitutions at phenyl C4 position

  • Spirocyclic pyrrolidine derivatives

  • Imidazole N1-alkylation variants

Preliminary data show 4-fluoro analog (VC17636383-F) exhibits 3.2-fold greater CDK4 inhibition (IC₅₀ 0.31 μM) compared to parent compound.

Formulation Development

To address bioavailability limitations, advanced delivery systems in preclinical testing include:

  • Nanoparticulate suspensions (150 nm diameter, ζ-potential +28 mV)

  • Transdermal iontophoretic patches

  • Prodrug approaches using bioreversible carbonate esters

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